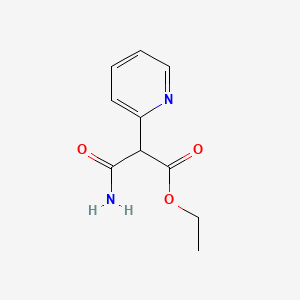

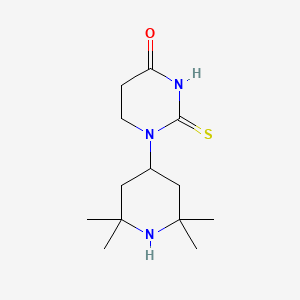

ethyl 3-amino-3-oxo-2-(2-pyridinyl)propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-amino-3-oxo-2-(2-pyridinyl)propanoate is a compound of interest in various chemical and pharmaceutical studies due to its unique structure and potential applications. It's part of a broader class of compounds that exhibit a range of biological activities and chemical properties.

Synthesis Analysis

The synthesis of derivatives related to ethyl 3-amino-3-oxo-2-(2-pyridinyl)propanoate involves multiple steps, including reactions with N,N-dimethylaminoethylenemalonate in acetic acid under reflux conditions, leading to various amino derivatives. These derivatives are anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).

Molecular Structure Analysis

Molecular structure determination of related compounds through techniques such as single-crystal X-ray diffraction has provided detailed insights into their configuration. The crystal structure of these compounds reveals intricate details about their atomic arrangement and bonding, essential for understanding their chemical behavior (Liu et al., 2019).

Chemical Reactions and Properties

Ethyl 3-amino-3-oxo-2-(2-pyridinyl)propanoate undergoes selective cyclocondensation with 1,3-dicarbonyl compounds or their synthetic equivalents. This reactivity pattern is crucial for the synthesis of pyrazolo[3,4-b]pyridin-3-ones, demonstrating the compound's versatility in chemical synthesis (Lebedˈ et al., 2012).

Physical Properties Analysis

The physical properties, including polymorphism, of related ethyl propanoate derivatives, are characterized using spectroscopic and diffractometric techniques. These studies help in understanding the solid-state behavior of these compounds, which is vital for their development as pharmaceutical agents (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, play a significant role in the utility of ethyl 3-amino-3-oxo-2-(2-pyridinyl)propanoate derivatives in synthetic chemistry. These properties are explored through various reactions, including domino reactions and cyclocondensations, to synthesize novel compounds with potential biological activities (Sun et al., 2011).

Aplicaciones Científicas De Investigación

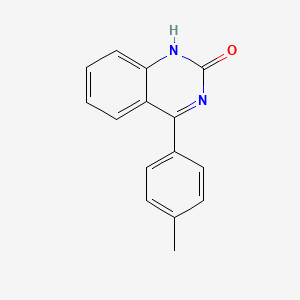

Crystal Structure Analysis

Ethyl 3-amino-3-oxo-2-(2-pyridinyl)propanoate is involved in the structure of complex molecules, such as in the title compound of dabigatran etexilate tetrahydrate, where it contributes to the formation of dihedral angles between the benzene and pyridine rings with the benzimidazole mean plane. Intramolecular hydrogen bonding plays a crucial role in stabilizing the structure, with water molecules in the crystal participating in the formation of hydrogen bonds, linking components into layers parallel to the ab plane (Liu et al., 2012).

Polymorphism in Pharmaceutical Compounds

In pharmaceutical research, ethyl 3-amino-3-oxo-2-(2-pyridinyl)propanoate derivatives exhibit polymorphism, posing challenges for analytical and physical characterization. Spectroscopic and diffractometric techniques, including capillary powder X-ray diffraction and solid-state nuclear magnetic resonance, are essential for distinguishing subtle structural differences between polymorphic forms of these compounds (Vogt et al., 2013).

Synthetic Chemistry Applications

In synthetic chemistry, ethyl 3-amino-3-oxo-2-(2-pyridinyl)propanoate serves as a building block in various syntheses. For example, it acts as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, leading to the formation of tetrahydropyridines with high yields and regioselectivity. Such reactions highlight the compound's utility in generating complex molecular architectures (Zhu et al., 2003).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-amino-3-oxo-2-pyridin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-2-15-10(14)8(9(11)13)7-5-3-4-6-12-7/h3-6,8H,2H2,1H3,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIRTVQTAHXREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=N1)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-3-oxo-2-pyridin-2-ylpropanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

phosphinic acid](/img/structure/B5527072.png)

![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2,2,2-trifluoro-1-(3-pyridinyl)ethyl]benzamide](/img/structure/B5527083.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)